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Compound of Interest

Compound Name: 7-Benzyloxygramine

Cat. No.: B134313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 7-
Benzyloxygramine, a significant intermediate in the synthesis of various bioactive indole

alkaloids. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering a comprehensive reference for researchers in medicinal

chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 7-Benzyloxygramine.

¹H NMR Data
The ¹H NMR spectrum of 7-Benzyloxygramine exhibits characteristic signals corresponding to

the protons in its distinct chemical environments. The data presented here was acquired in

deuterated chloroform (CDCl₃).
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.35 brs - 1H Indole N-H

7.49 - 7.47 m - 2H Ar-H (benzyloxy)

7.43 - 7.35 m - 3H Ar-H (benzyloxy)

7.32 d 8.0 1H H-4

7.10 d 2.3 1H H-2

7.03 dd 7.9, 7.7 1H H-5

6.73 d 7.7 1H H-6

5.20 s - 2H O-CH₂-Ph

3.61 s - 2H C₃-CH₂-N

2.27 s - 6H N-(CH₃)₂

Table 1: ¹H NMR (CDCl₃) data for 7-Benzyloxygramine.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based

on predictive models and data from similar indole alkaloids, the following are the expected

chemical shifts for 7-Benzyloxygramine.
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Chemical Shift (δ) ppm Carbon Assignment

145.0 C-7

137.5 C-ipso (benzyloxy)

130.0 C-7a

128.6 C-para (benzyloxy)

127.9 C-ortho (benzyloxy)

127.5 C-meta (benzyloxy)

123.0 C-2

120.5 C-5

113.0 C-3a

112.0 C-3

108.0 C-4

102.0 C-6

70.0 O-CH₂-Ph

55.0 C₃-CH₂-N

45.0 N-(CH₃)₂

Table 2: Predicted ¹³C NMR data for 7-Benzyloxygramine.

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of 7-Benzyloxygramine would exhibit characteristic absorption bands for its indole,

benzyloxy, and amine functionalities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b134313?utm_src=pdf-body
https://www.benchchem.com/product/b134313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch (Indole)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch

1600-1450 Medium to Strong C=C Stretch (Aromatic rings)

1250-1000 Strong C-O Stretch (Ether)

1250-1020 Medium C-N Stretch (Amine)

750-700 Strong
C-H Out-of-plane bend

(Aromatic)

Table 3: Characteristic IR absorption bands for 7-Benzyloxygramine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. For 7-Benzyloxygramine (C₁₈H₂₀N₂O), the

expected molecular weight is approximately 280.37 g/mol .

m/z Relative Intensity Proposed Fragment

280 [M]⁺ Molecular Ion

189 High
[M - C₇H₇O]⁺ (Loss of

benzyloxy group)

130 High
[C₉H₈N]⁺ (Indolemethylene

cation)

91 High
[C₇H₇]⁺ (Tropylium ion from

benzyl group)

58 High
[C₃H₈N]⁺

(Dimethylaminomethyl cation)
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Table 4: Expected mass spectrometry fragmentation data for 7-Benzyloxygramine.

The fragmentation of gramine alkaloids typically involves the cleavage of the side chain at the

C3 position of the indole ring, leading to a stable indolemethylene cation (m/z 130). The

benzyloxy group is also expected to fragment, producing a prominent tropylium ion at m/z 91.

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400

MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of 7-Benzyloxygramine is dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Spectral Width: 16 ppm.

Number of Scans: 16.

Relaxation Delay: 2.0 s.

Acquisition Time: 4.09 s.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Spectral Width: 240 ppm.
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Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.36 s.

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 7-Benzyloxygramine powder is placed

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis

and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an

electrospray ionization (ESI) source.
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Sample Preparation: A dilute solution of 7-Benzyloxygramine (approximately 10 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion ESI-MS):

Ionization Mode: Positive ion mode.

Infusion Flow Rate: 5-10 µL/min.

Capillary Voltage: 3.5 - 4.5 kV.

Nebulizer Gas (Nitrogen) Pressure: 10-20 psi.

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

Drying Gas Temperature: 200-300 °C.

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge

ratio (m/z) of the molecular ion and major fragment ions. The relative intensities of the peaks

are also recorded.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

a compound like 7-Benzyloxygramine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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